molecular formula C8H5BrN2O B1266991 6-Bromocinnolin-4-ol CAS No. 876-88-0

6-Bromocinnolin-4-ol

Cat. No.: B1266991
CAS No.: 876-88-0
M. Wt: 225.04 g/mol
InChI Key: VWMHMZLZLNLBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromocinnolin-4-ol is a brominated derivative of cinnolin, a bicyclic heteroaromatic compound with two adjacent nitrogen atoms in its structure. The bromine substituent at position 6 likely enhances electrophilic reactivity and influences binding interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 6-Bromocinnolin-4-ol involves the bromination of cinnolin-4-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the use of thionyl chloride and N,N-dimethylformamide (DMF) to convert 6-bromocinnolin-4(1H)-one to this compound . The reaction mixture is heated under reflux for about 30 minutes, followed by extraction with ethyl acetate to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : 6-Bromocinnolin-4-ol serves as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

2. Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. A study found minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.

3. Medicine

  • Therapeutic Potential : Ongoing research is investigating its role as a therapeutic agent for various diseases, including cancer. Its mechanism of action involves interaction with specific molecular targets, potentially acting as an inhibitor or modulator of enzymes and receptors .

4. Industry

  • Material Development : The compound is used in developing new materials and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Antimicrobial Activity

The antimicrobial properties of this compound have been well-documented. The following table summarizes the antimicrobial activity against various bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus0.39
Derivative AEscherichia coli50
Derivative BMycobacterium tuberculosis12.5

The mode of action appears to involve disruption of bacterial membranes and inhibition of macromolecular biosynthesis.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. Studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound against multiple bacterial strains. The results indicated that it effectively inhibited bacterial growth at low concentrations, making it a candidate for further development into an antibacterial drug.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines, including breast and colorectal cancer cells. The compound's ability to selectively target cancer cells while sparing normal cells suggests its therapeutic potential in oncology .

Comparison with Similar Compounds

The following analysis compares 6-Bromocinnolin-4-ol with structurally related brominated or chlorinated heterocyclic compounds, focusing on molecular properties, solubility, and applications.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Solubility Key Functional Groups
This compound* N/A C₈H₅BrN₂O 237.04 Likely similar to chloro analog Br, -OH, cinnolin core
6-Chlorocinnolin-4-ol 876-89-1 C₈H₅ClN₂O 186.59 Not specified Cl, -OH, cinnolin core
6-Bromoquinolin-4-ol 145369-94-4 C₉H₆BrNO 224.05 Not specified Br, -OH, quinoline core
6-Bromoquinazolin-4-ol 22494-43-5 C₈H₅BrN₂O 225.04 Not specified Br, -OH, quinazoline core
6-Bromo-3-nitroquinolin-4-ol N/A C₉H₅BrN₂O₃ 285.05 Soluble in DMSO, chloroform Br, -OH, -NO₂, quinoline
4-Bromoquinolin-6-ol 876491-87-1 C₉H₆BrNO 224.05 Soluble in DMSO (stock solution) Br, -OH, quinoline core

Notes:

  • Cinnolin vs. Quinoline/Quinazoline: Cinnolin’s adjacent nitrogen atoms create distinct electronic properties compared to quinoline (one N) or quinazoline (two non-adjacent Ns), influencing reactivity and solubility .
  • Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability may enhance lipophilicity and alter metabolic stability compared to chlorine analogs .
  • Substituent Effects: Nitro groups (e.g., 6-Bromo-3-nitroquinolin-4-ol) increase molecular weight and polarity, impacting solubility and biological activity .

Key Research Findings

  • Synthetic Utility : Brominated heterocycles are prioritized in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
  • Biological Activity: Nitro and bromine substituents on quinolines correlate with antimicrobial and anticancer properties in preclinical studies .
  • Stability Challenges: Brominated compounds like 6-Bromoquinolin-4-ol require dark, dry storage to prevent decomposition .

Biological Activity

6-Bromocinnolin-4-ol is a compound of interest due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and potential anticancer properties. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound (C8H5BrN2O) features a bromine atom at the 6-position of the cinnolin ring and a hydroxyl group at the 4-position. The structural formula is as follows:

C8H5BrN2O\text{C}_{8}\text{H}_{5}\text{BrN}_{2}\text{O}

This structure contributes to its interaction with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted that it shows potent inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 0.39 μg/mL for certain derivatives in related studies .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus0.39
Derivative AEscherichia coli50
Derivative BMycobacterium tuberculosis12.5

The mode of action appears to involve disruption of the bacterial membrane potential and inhibition of macromolecular biosynthesis, suggesting complex mechanisms at play .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. In vitro studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. For instance, one study reported that compounds structurally related to this compound displayed significant inhibition of inflammatory responses in macrophage models .

Table 2: Anti-inflammatory Effects of Related Compounds

CompoundInhibition (%)Cytotoxicity (%)
Compound C7020
Compound D8515
This compound7518

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS) and interfering with tubulin polymerization, which is crucial for cell division .

Case Study: Anticancer Efficacy

A recent case study examined the effects of this compound on MCF-7 breast cancer cells. The compound was found to have an IC50 value of approximately 20 nM, indicating potent cytotoxic effects against these cells while maintaining relatively low cytotoxicity in normal cell lines .

Q & A

Q. Basic: How can researchers optimize the synthesis of 6-Bromocinnolin-4-ol for improved yield and purity?

Methodological Answer:
Optimization requires systematic experimental design. Use orthogonal design to evaluate critical factors (e.g., reaction temperature, solvent polarity, catalyst loading, and reaction time). For example, a 3-level orthogonal array (L9) can test interactions between variables while minimizing trials. Post-synthesis, purity can be enhanced via recrystallization in ethanol-water mixtures (1:3 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Table 1: Orthogonal Design Factors for Synthesis Optimization

FactorLevel 1Level 2Level 3
Temperature (°C)80100120
SolventDMFEthanolAcetonitrile
Catalyst (mol%)51015
Reaction Time (h)61218

Q. Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural Elucidation: Use 1H^1H/13C^{13}C NMR (DMSO-d6, 400 MHz) to confirm bromine substitution patterns and hydroxyl group positioning. Compare spectral data with similar cinnoline derivatives (e.g., 6-amino analogs) .
  • Purity Assessment: HPLC (C18 column, acetonitrile/0.1% TFA mobile phase, UV detection at 254 nm) with >95% purity threshold .
  • Thermal Stability: TGA/DSC under nitrogen atmosphere (heating rate: 10°C/min) to assess decomposition profiles .

Q. Basic: How should researchers assess the stability and solubility of this compound under varying conditions?

Methodological Answer:

  • Solubility: Conduct shake-flask experiments in buffered solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol). Measure saturation concentration via UV-Vis spectroscopy (λ_max = 280 nm) .
  • Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products can be identified via LC-MS .

Q. Advanced: How can researchers investigate the reaction mechanisms involved in forming this compound derivatives?

Methodological Answer:

  • Mechanistic Probes: Use isotopic labeling (e.g., 18O^{18}O-water) to track hydroxyl group origins in nucleophilic substitution reactions.
  • Computational Modeling: Employ DFT calculations (Gaussian 09, B3LYP/6-31G*) to map energy barriers for bromine displacement pathways .
  • Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy to identify intermediates (e.g., quinoline-thiourea adducts) .

Q. Advanced: How should contradictions in spectroscopic data during structural elucidation be addressed?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR data with X-ray crystallography (if single crystals are obtainable) and high-resolution mass spectrometry (HRMS).
  • Theoretical Alignment: Compare experimental 1H^1H NMR chemical shifts with simulated spectra (e.g., ACD/Labs or ChemDraw) to resolve ambiguities .
  • Error Analysis: Replicate measurements under standardized conditions (e.g., controlled humidity, solvent batch) to rule out environmental variability .

Q. Advanced: What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, bromine at C6 shows high electrophilicity, making it prone to nucleophilic substitution .
  • Machine Learning: Train models (e.g., random forests) on existing quinoline reaction datasets to predict regioselectivity in heterocyclic functionalization .

Q. Advanced: How to design experiments to study structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

  • Factorial Design: Use a 2k^k factorial design to test substituent effects (e.g., methyl, nitro, amino groups) on biological activity. For example, vary substituents at C2 and C6 to assess antimicrobial potency .
  • Biological Assays: Pair synthetic analogs with in vitro assays (e.g., MIC against S. aureus or cytotoxicity in HeLa cells) .

Table 2: SAR Experimental Variables

VariableLevels TestedBiological Endpoint
C2 Substituent-H, -CH3, -NO2Antimicrobial Activity (MIC)
C6 Bromine-Br, -Cl, -ICytotoxicity (IC50)

Q. Advanced: What methodological considerations are critical when scaling up synthetic procedures for this compound?

Methodological Answer:

  • Process Optimization: Use pre-test/post-test designs to evaluate solvent recovery efficiency and catalyst recyclability in batch reactors .
  • Safety Protocols: Implement in-line FTIR monitoring to detect exothermic intermediates during large-scale bromination .
  • Environmental Impact: Assess waste streams via green chemistry metrics (e.g., E-factor) and substitute hazardous solvents (e.g., replace DMF with cyclopentyl methyl ether) .

Properties

IUPAC Name

6-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMHMZLZLNLBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236514
Record name 6-Bromo-4-cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-88-0
Record name 6-Bromo-4-cinnolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 876-88-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-4-cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-4-CINNOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of Example 34B (6.28 g, 24.4 mmol) in THF (75 mL) was treated with concentrated HCl (aq.) (15 mL) and water (15 mL), heated to reflux for 1 hour, and concentrated to remove the THF. The aqueous solution was treated with additional water (5 mL) and concentrated HCl (5 mL), cooled to 0° C., treated with a solution of NaNO2 (1.85 g, 26.84 mmol) in water (10 mL) in 5 portions, warmed to room temperature gradually over a 2-hour period, and stirred overnight at room temperature. The reaction was heated to reflux for 6 hours, and filtered. The solid was washed with water (50 mL) and diethyl ether (50 mL) and dried under vacuum to provide the desired product (3.0 g, 54%).
Quantity
6.28 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Bromocinnolin-4-ol
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Bromocinnolin-4-ol
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Bromocinnolin-4-ol
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Bromocinnolin-4-ol
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Bromocinnolin-4-ol
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Bromocinnolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.